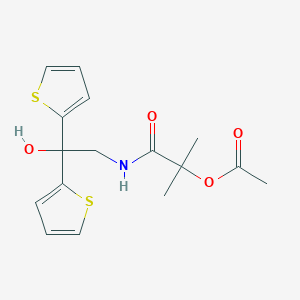

1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a unique structure with thiophene rings

Properties

IUPAC Name |

[1-[(2-hydroxy-2,2-dithiophen-2-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-4-8-22-12)13-7-5-9-23-13/h4-9,20H,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGRBQRTNFFJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate to form ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate . This intermediate can then be further reacted with appropriate reagents to introduce the amino and acetate groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Anticholinergic Agents for Respiratory Diseases

The compound serves as a crucial intermediate in the synthesis of anticholinergic drugs, which are essential for treating chronic obstructive pulmonary disease (COPD). Specifically, it is involved in the synthesis of tiotropium bromide and aclidinium bromide, both of which are effective in managing COPD symptoms by blocking muscarinic receptors that mediate bronchoconstriction .

| Compound | Use |

|---|---|

| Tiotropium Bromide | COPD treatment |

| Aclidinium Bromide | COPD treatment |

Case Study: Tiotropium and Aclidinium Synthesis

Research indicates that 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is integral to synthesizing tiotropium bromide. The synthesis process utilizes this compound to achieve high yields and purity levels necessary for pharmaceutical applications. The purification methods developed have reduced impurities to acceptable levels for clinical use .

Potential Anti-inflammatory Properties

Emerging studies suggest that compounds related to this compound may exhibit anti-inflammatory properties. For instance, related thiophene-containing compounds have shown promise in inhibiting c-Fos expression, a protein associated with inflammatory responses . This indicates potential therapeutic applications in treating inflammatory diseases.

Research Findings

A study highlighted the biological activity of similar compounds in animal models, demonstrating significant inhibition of inflammatory markers. Such findings underscore the therapeutic potential of thiophene derivatives in developing anti-inflammatory medications .

Synthesis of Functionalized Thiophenes

The compound also plays a role in synthesizing other functionalized thiophene derivatives. Its unique structure allows for various chemical modifications that can lead to new materials with specific properties for industrial applications.

| Application | Description |

|---|---|

| Synthesis of New Therapeutics | Modifying the compound for enhanced biological activity |

| Development of Functional Materials | Using derivatives in creating advanced materials |

Case Study: Synthesis Techniques

Recent advancements in synthetic methodologies have allowed chemists to utilize this compound as a building block for developing new polymers and materials with tailored properties. These materials have applications ranging from drug delivery systems to electronic devices .

Mechanism of Action

The mechanism of action of 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiophene rings may interact with enzymes or receptors, modulating their activity. The acetate group can also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene rings and an amino group allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

The compound 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (C16H19NO4S2) is a complex organic molecule notable for its unique structural features, which include thiophene rings, an amino group, and an acetate moiety. This combination of functional groups suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C16H19NO4S2, with a molecular weight of 353.45 g/mol. The structure includes:

- Thiophene rings : Contributing to various electronic properties and biological interactions.

- Hydroxy group : Capable of forming hydrogen bonds, enhancing solubility and reactivity.

- Acetate group : Potentially involved in metabolic processes and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

- Hydrogen bonding : Facilitated by the hydroxy group.

- π-π interactions : Enabled by the thiophene rings, which can influence enzyme activity or receptor binding.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following table summarizes the potential activities associated with this compound based on analogs and related compounds:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of thiophene derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Study 2: Anticancer Effects

In vitro assays demonstrated that certain derivatives of thiophene compounds could induce apoptosis in cancer cell lines. The tested compound showed IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, coupling reactions involving thiophene derivatives often require anhydrous conditions and amine activation via carbodiimides (e.g., EDC/HOBt systems, as in ). Reaction progress can be monitored via TLC or HPLC. Statistical optimization (e.g., response surface methodology) reduces trial-and-error approaches .

Q. How can the stereochemical configuration of the compound be resolved, given its chiral centers?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution. For amino alcohol intermediates, X-ray crystallography (as in ) or NOESY NMR can confirm stereochemistry. Computational methods (e.g., density functional theory) predict enantiomer stability .

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer : Combine LC-MS for molecular weight confirmation, /-NMR for functional group analysis, and FTIR for carbonyl/amine validation. For crystalline intermediates, single-crystal X-ray diffraction provides unambiguous structural data (e.g., ). Quantify impurities via HPLC with UV/vis detection .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) using HPLC to track degradation products. Polar aprotic solvents (e.g., DMF) may stabilize the acetate ester, while acidic conditions risk hydrolysis of the amide bond (). Use Arrhenius kinetics to predict shelf life .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution or ester hydrolysis reactions?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to map transition states and activation energies. Molecular dynamics simulations can model solvation effects. Compare computational predictions with experimental kinetic data (e.g., ).

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer : Investigate dynamic effects (e.g., hindered rotation of thiophene rings) via variable-temperature NMR. For complex splitting, use 2D NMR (COSY, HSQC) to assign coupling pathways. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for studying the compound’s biological activity, given its structural similarity to amino acid derivatives?

- Methodological Answer : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. For cell-based studies, evaluate cytotoxicity via MTT assays and monitor intracellular uptake using fluorescent tagging (e.g., dansyl chloride). Validate target engagement via SPR or ITC .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions of reaction pathways and experimental outcomes?

- Methodological Answer : Reconcile contradictions by refining computational models (e.g., including explicit solvent molecules or entropy corrections). Validate intermediate trapping via quenching experiments or in situ IR spectroscopy. Use ICReDD’s feedback loop () to iteratively improve predictions .

Q. What strategies validate the compound’s role as a synthetic intermediate in multi-step cascades?

- Methodological Answer : Perform isotopic labeling (e.g., -acetate) to track incorporation into downstream products. Use kinetic profiling to identify rate-limiting steps. For catalytic cycles, employ poisoning experiments (e.g., mercury drop test) to confirm homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.